molecular formula C60H117NO9S B12755628 Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate CAS No. 66019-23-6

Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate

Cat. No.: B12755628
CAS No.: 66019-23-6
M. Wt: 1028.6 g/mol
InChI Key: YSXHWMNLKYZSIF-UHFFFAOYSA-M
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Description

Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate is a complex organic compound with a unique structure It belongs to the oxazolium family, characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate typically involves multiple steps. The process begins with the preparation of the oxazolium ring, followed by the introduction of the ethyl and heptadecyl groups. The final step involves the addition of the ethyl sulfate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran. Substitution reactions may require catalysts or specific temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate include:

  • Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-
  • Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, methyl sulfate

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the ethyl sulfate group.

Properties

CAS No.

66019-23-6

Molecular Formula

C60H117NO9S

Molecular Weight

1028.6 g/mol

IUPAC Name

diheptadecyl 3-ethyl-2-heptadecyl-5H-1,3-oxazol-3-ium-4,4-dicarboxylate;ethyl sulfate

InChI

InChI=1S/C58H112NO5.C2H6O4S/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-55-59(8-4)58(54-64-55,56(60)62-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)57(61)63-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3;1-2-6-7(3,4)5/h5-54H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

YSXHWMNLKYZSIF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](C(CO1)(C(=O)OCCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCCC)CC.CCOS(=O)(=O)[O-]

Origin of Product

United States

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